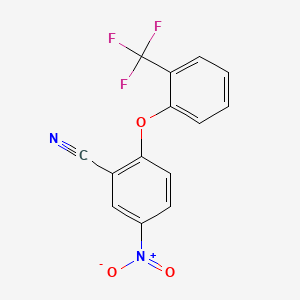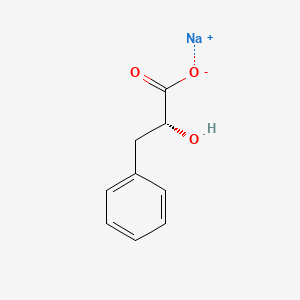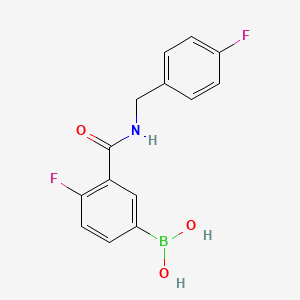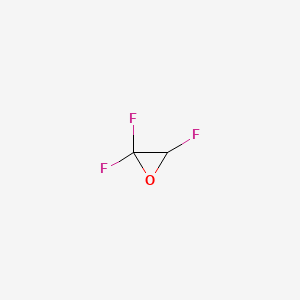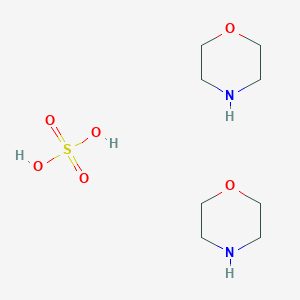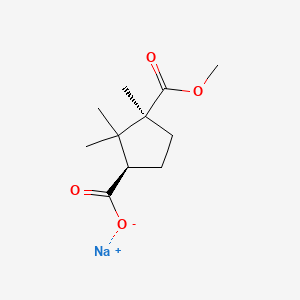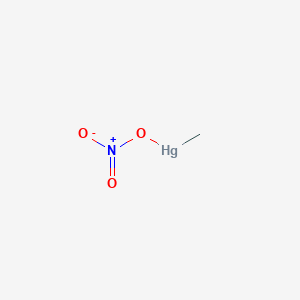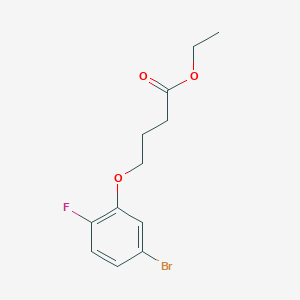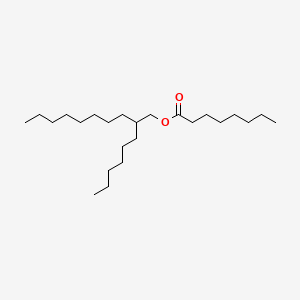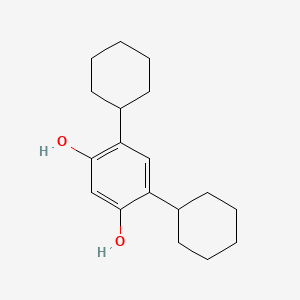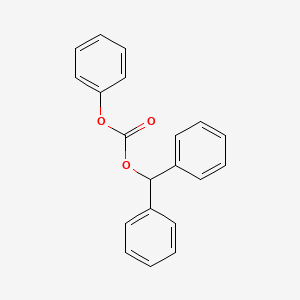
Carbonic acid, diphenylmethyl phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, diphenylmethyl phenyl ester, is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products, pharmaceuticals, and fine chemicals. This particular ester is characterized by its unique structure, which includes a carbonic acid moiety bonded to a diphenylmethyl and a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, diphenylmethyl phenyl ester, typically involves the esterification of carbonic acid with diphenylmethyl alcohol and phenol. One common method is the reaction of diphenylmethyl chloride with phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this ester can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Carbonic acid, diphenylmethyl phenyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base to yield carbonic acid, diphenylmethanol, and phenol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diphenylmethanol and phenol.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Carbonic acid, diphenylmethanol, phenol.
Reduction: Diphenylmethanol, phenol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Carbonic acid, diphenylmethyl phenyl ester, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism by which carbonic acid, diphenylmethyl phenyl ester, exerts its effects involves the interaction of its ester group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of carbonic acid, diphenylmethanol, and phenol. In reduction reactions, the ester bond is reduced by the transfer of hydride ions from the reducing agent, resulting in the formation of diphenylmethanol and phenol.
類似化合物との比較
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl benzoate: An ester with a benzene ring and a methyl group.
Phenyl acetate: An ester with a phenyl group and an acetate group.
Uniqueness
Carbonic acid, diphenylmethyl phenyl ester, is unique due to its combination of a carbonic acid moiety with diphenylmethyl and phenyl groups. This unique structure imparts specific chemical properties, such as its ability to form stable complexes and its pleasant aroma, making it valuable in various applications.
特性
CAS番号 |
38279-20-8 |
|---|---|
分子式 |
C20H16O3 |
分子量 |
304.3 g/mol |
IUPAC名 |
benzhydryl phenyl carbonate |
InChI |
InChI=1S/C20H16O3/c21-20(22-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
InChIキー |
WGGLZAMARBZMKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




